molecular formula C14H8F7N3O3 B3040885 1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole CAS No. 247185-63-3

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole

Cat. No.: B3040885
CAS No.: 247185-63-3
M. Wt: 399.22 g/mol
InChI Key: TWLMOIRUWFXULX-UHFFFAOYSA-N
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Description

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The introduction of the heptafluoropropyl group can be achieved through nucleophilic substitution reactions, while the nitro and acetyl groups are introduced via nitration and acetylation reactions, respectively. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.

Chemical Reactions Analysis

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The heptafluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The acetyl group can undergo hydrolysis, releasing acetic acid and influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar compounds to 1-Acetyl-3(5)-(heptafluoropropyl)-4-nitro-5(3)-phenylpyrazole include other pyrazole derivatives with different substituents. For example:

    1-Acetyl-3,5-diphenylpyrazole: Lacks the heptafluoropropyl and nitro groups, resulting in different chemical properties and applications.

    3,5-Dinitro-1-phenylpyrazole:

    1-Acetyl-3-(trifluoromethyl)-5-phenylpyrazole: Has a trifluoromethyl group instead of a heptafluoropropyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-4-nitro-5-phenylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F7N3O3/c1-7(25)23-9(8-5-3-2-4-6-8)10(24(26)27)11(22-23)12(15,16)13(17,18)14(19,20)21/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLMOIRUWFXULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(C(=N1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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